Methyl 4-cyano-3-(trifluoromethyl)benzoate
Description
Methyl 4-cyano-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a cyano (-CN) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing androgen receptor antagonists like enzalutamide, a therapeutic agent for prostate cancer . Its synthesis typically involves multi-step reactions, including Ullmann coupling and thiophosgene-mediated cyclization, with yields varying between 40–74% depending on substituents and reaction conditions .
The electron-withdrawing trifluoromethyl and cyano groups enhance the compound’s stability and influence its reactivity in nucleophilic substitution and cross-coupling reactions. These functional groups also contribute to its lipophilicity, making it suitable for drug design targeting hydrophobic protein pockets .
Properties
IUPAC Name |
methyl 4-cyano-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWUUEYPNQOKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst . Another method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-cyano-3-(trifluoromethyl)benzoic acid.
Reduction: 4-amino-3-(trifluoromethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research and Synthesis
Synthetic Intermediate
Methyl 4-cyano-3-(trifluoromethyl)benzoate is primarily utilized as a building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances its reactivity, making it valuable in various chemical transformations. The compound can be synthesized through several methods, including the esterification of 4-cyano-3-(trifluoromethyl)benzoic acid with methanol under acidic conditions.
Reactivity and Transformations
The compound undergoes a variety of reactions:
- Oxidation: Converts to 4-cyano-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.
- Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.
- Substitution Reactions: The trifluoromethyl group participates in nucleophilic substitution reactions, allowing for the formation of various derivatives.
Pharmaceutical Applications
Drug Development
this compound is explored for its potential in drug development due to the pharmacokinetic advantages conferred by the trifluoromethyl group. Research indicates that derivatives of this compound may exhibit selective androgen receptor modulation, which could be beneficial for hormonal male contraception . This modulation allows for targeted therapeutic effects while minimizing side effects associated with traditional hormone therapies.
Biological Activity Studies
The compound has been investigated for its interactions with biological systems, particularly its binding affinity to androgen receptors. Such studies underscore its potential therapeutic uses, necessitating further exploration into safety and efficacy profiles in clinical settings .
Agrochemical Applications
This compound is also employed in the production of agrochemicals. Its chemical structure allows it to function effectively as an intermediate in the synthesis of pesticides and herbicides, contributing to advancements in agricultural chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-3-(trifluoromethyl)benzoate is primarily related to its chemical reactivity. The trifluoromethyl group is known to influence the electronic properties of the molecule, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity at the 4-position compared to amino (-NH₂) or hydroxy (-OH) substituents, which increase nucleophilicity .
- Lipophilicity : Chloro and trifluoromethyl groups increase logP values, favoring membrane permeability, whereas hydroxy groups reduce logP due to hydrogen bonding .
- Synthetic Flexibility : Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a versatile alkylation precursor, as demonstrated by its 94% yield in forming 4-(3-chloropropoxy) derivatives .
Key Observations :
- Efficiency : Alkylation reactions (e.g., ) generally achieve higher yields (>90%) compared to cross-coupling reactions, which are hindered by steric effects from trifluoromethyl groups .
- Functional Group Compatibility : The presence of -CF₃ necessitates careful selection of catalysts, as seen in the use of palladium catalysts for Suzuki-Miyaura coupling .
Biological Activity
Methyl 4-cyano-3-(trifluoromethyl)benzoate (C₁₀H₆F₃NO₂) is an organic compound characterized by its unique functional groups, including a cyano group and a trifluoromethyl group. These structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has a benzoate structure with significant electronic properties due to the trifluoromethyl group. This group enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with biological targets. The presence of the cyano group further contributes to its reactivity and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆F₃NO₂ |
| Molecular Weight | 229.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Causes respiratory irritation; eye and skin irritant |
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. Research indicates that it may act as a selective androgen receptor modulator (SARM), which could have implications for hormonal therapies, particularly in male contraception. The trifluoromethyl group is known to influence the electronic characteristics of the molecule, enhancing its reactivity towards various biomolecules.
Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially useful in developing new antibiotics .
- Anticancer Potential : The compound has been investigated for its anticancer properties. It may inhibit cancer cell proliferation through mechanisms involving androgen receptor modulation and other pathways .
- Hormonal Modulation : As a SARM, this compound could selectively modulate androgenic activity without the side effects associated with traditional hormone therapies. This property is particularly relevant for developing male contraceptives that require precise hormonal regulation.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as an anticancer agent .
Case Study 2: Hormonal Modulation
Research focusing on the compound's interaction with androgen receptors demonstrated that it could effectively bind and modulate receptor activity. This finding supports its potential application in hormonal therapies aimed at male contraception .
Q & A
Q. Table 1. Key Spectroscopic Data for this compound
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Solution |
|---|---|---|
| Methyl 4-chloro derivative | Incomplete cyano substitution | Extended reaction time (24 h) |
| Di-ester adducts | Ester hydrolysis | Anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
